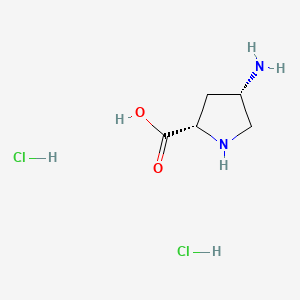

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C5H12Cl2N2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H12Cl2N2O2 . The exact mass is 202.02800 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 203.06700 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications

Synthesis of Hemerocallisamine I

This compound is used in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I, both in racemic and enantiopure form . The synthetic strategy involves (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate .

Synthesis of 2-Aminopyrimidine Derivatives

It is used in the synthesis of 2-aminopyrimidine derivatives . These derivatives are synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .

Inhibitors of Neutral Amino Acid Transporters

Hydroxy-L-proline derivatives, which can be synthesized from this compound, have been found to act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 . These transporters are implicated in numerous pathophysiological processes such as cancer and neurological diseases .

Proline Isomerization

Proline isomerization influences protein folding and function tremendously and serves as a unique type of post-translational modification that regulates multiple biological pathways . This compound, as a proline derivative, could potentially be used in studies investigating these processes.

Enzyme Kinetics

As an amino acid derivative, it is frequently employed in lab experiments to investigate enzyme kinetics .

Protein Structure and Function

This compound is used to investigate the structure and function of proteins and other biomolecules . As an amino acid derivative, it can provide insights into the roles of different amino acids in protein structure and function.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline Dihydrochloride, is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .

Mode of Action

The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .

Biochemical Pathways

It’s known that the compound plays a role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .

Result of Action

The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This is achieved through the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .

properties

IUPAC Name |

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEVKNLEXCXBHR-RGVONZFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/no-structure.png)